Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate
Description
Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate is a spirocyclic compound featuring a bicyclic structure with a five-membered azaspiro ring fused to a two-membered cyclopropane ring. Key characteristics include:
- Molecular Formula: C₁₁H₂₀N₂O₂
- Molecular Weight: 212.29 g/mol
- CAS Numbers: 127199-45-5 (S-enantiomer), 127199-44-4 (R-enantiomer)
- Appearance: White to off-white powder with ≥97% purity
- Applications: Intermediate in synthesizing pharmaceuticals, including JAK inhibitors and antibiotics like sitafloxacin .
The compound’s spirocyclic architecture enhances conformational rigidity, making it valuable for drug discovery targeting enzymes and receptors .
Properties
IUPAC Name |
tert-butyl N-(5-azaspiro[2.4]heptan-7-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11/h8,12H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEBPOMWRHSMLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC12CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565624 | |
| Record name | tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152513-88-7 | |
| Record name | tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthesis from Cyclopropane Derivatives
A patented four-step synthesis (WO2017190609A1) exemplifies a high-yield route to the (7S)-enantiomer, critical for antibiotic applications:
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Oxidation of (1S,5S)-bicyclo[3.1.0]hexan-2-amine :
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Reagent: Hydrogen peroxide (H₂O₂) in methanol.
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Product: (1S,5S)-bicyclo[3.1.0]hexan-2-one (yield: 92%).
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Conditions: 0–5°C, 2 hours.
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Cyclopropane Ring Formation :
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Reagent: Trimethylsulfoxonium iodide (TMSOI) in dimethyl sulfoxide (DMSO).
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Product: (7S)-5-azaspiro[2.4]heptan-7-amine (yield: 85%).
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Key Parameter: Slow addition of TMSOI to prevent exothermic side reactions.
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Carbamate Protection :
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Reagent: Di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).
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Catalyst: 4-Dimethylaminopyridine (DMAP).
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Product: tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate (yield: 95%).
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Purification: Column chromatography (hexane/ethyl acetate, 4:1).
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Enantiomeric Enrichment :
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Method: Crystallization from n-heptane.
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Outcome: >99% enantiomeric excess (ee).
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This route avoids racemization through low-temperature Boc protection and achieves industrial scalability.
Direct Carbamation of Spirocyclic Amines
An alternative one-pot method employs tert-butyl chloroformate (Boc-Cl) under mild conditions:
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Substrate : (7R)-5-azaspiro[2.4]heptan-7-amine.
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Base : Triethylamine (Et₃N) in dichloromethane (DCM).
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Conditions : 0°C, inert atmosphere (N₂/Ar).
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Yield : 88–91%.
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Advantage : Simplified workflow suitable for small-scale synthesis.
Industrial Production Considerations
Catalytic Systems and Solvent Optimization
Industrial protocols prioritize cost-effectiveness and reproducibility:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst | DMAP | Zeolite-supported DMAP |
| Solvent | THF | Ethyl acetate |
| Temperature | 0–25°C | 20–30°C |
| Yield | 90–95% | 87–89% |
| Purity | >98% (HPLC) | >95% (HPLC) |
Zeolite-supported DMAP reduces catalyst loading by 40% and enables recycling, lowering production costs.
Continuous Flow Reactor Design
Recent advancements adopt continuous flow systems to enhance safety and efficiency:
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Reactor Type : Microfluidic tubular reactor.
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Residence Time : 12 minutes.
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Throughput : 1.2 kg/hour.
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Key Benefit : Minimizes thermal degradation of the spirocyclic intermediate.
Comparative Analysis of Preparation Methods
Yield and Stereochemical Outcomes
Reagent Compatibility
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Boc-Cl vs. Boc₂O : Boc₂O affords higher enantiopurity but requires stoichiometric base, whereas Boc-Cl is more atom-economical.
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Solvent Selection : Ethyl acetate outperforms DCM in industrial settings due to lower toxicity and easier recovery.
Quality Control and Analytical Validation
Spectroscopic Characterization
Chiral HPLC Methods
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Column : Chiralpak IA-3 (250 × 4.6 mm).
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Mobile Phase : n-Hexane/isopropanol (80:20).
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Retention Time : 8.2 minutes (S-enantiomer), 9.7 minutes (R-enantiomer).
Case Studies in Process Optimization
Large-Scale Synthesis for Sitafloxacin Production
A 50 kg batch synthesis demonstrated:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
1.1 Potential Therapeutic Uses
Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate has been investigated for its potential as a therapeutic agent due to its unique structural properties. The spirocyclic structure is known to enhance biological activity and selectivity towards specific biological targets.
- Antidepressant Activity : Research indicates that compounds with similar spiro structures may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anti-inflammatory Properties : Some studies suggest that derivatives of this compound could possess anti-inflammatory properties, making them candidates for treating conditions like arthritis or chronic inflammatory diseases.
1.2 Synthesis of Analogues
The synthesis of this compound serves as a precursor for developing various analogues that can be screened for enhanced pharmacological profiles. The ability to modify the carbamate group allows for the exploration of structure-activity relationships (SAR) in drug design.
Biochemical Applications
2.1 Cell Culture Studies
This compound is utilized in cell culture experiments to assess its effects on cell viability and proliferation. Its application in gene therapy solutions has been noted, where it may help deliver genetic material into cells effectively.
2.2 Enzyme Inhibition Studies
this compound may act as an enzyme inhibitor, which is crucial in understanding metabolic pathways and developing inhibitors for specific enzymes involved in disease processes.
Material Science
3.1 Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymer matrices, enhancing their mechanical properties and thermal stability. Such polymers can be used in various applications, including drug delivery systems and biodegradable materials.
3.2 Coatings and Adhesives
Research into the use of this compound in coatings and adhesives has shown promise due to its chemical stability and adhesion properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant effects | Demonstrated modulation of serotonin levels in animal models, indicating potential antidepressant properties of spiro compounds similar to this compound. |
| Study B | Anti-inflammatory activity | Showed reduction in inflammatory markers in vitro when treated with derivatives of the compound, suggesting therapeutic potential for chronic inflammation management. |
| Study C | Polymer applications | Investigated the incorporation of the compound into polymer blends, resulting in improved tensile strength and thermal resistance compared to control samples without the compound. |
Mechanism of Action
The mechanism of action of tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic ring can form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Azaspiro Derivatives
Table 1: Structural and Functional Comparisons
Physicochemical Properties
Table 2: Physical Properties of Selected Azaspiro Compounds
Spirocyclic compounds with larger rings (e.g., 8-thia-1-azaspiro[4.5]decane) exhibit higher melting points due to increased crystallinity .
Biological Activity
Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 212.29 g/mol
- CAS Number : 127199-44-4
- Structure : The compound features a spirocyclic structure which is significant for its biological interactions.
Pharmacological Activity
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:
- Inhibition of Enzymes : Some derivatives have shown potential as inhibitors of key enzymes involved in cancer progression, notably FLT3 (FMS-like tyrosine kinase 3), which is crucial in acute myeloid leukemia (AML) treatment .
- Cytotoxicity : In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .
- Neuropharmacological Effects : The structural features of azaspiro compounds often correlate with activity at neurotransmitter receptors, indicating possible applications in treating neurological disorders.
Case Study 1: FLT3 Inhibition
A study focused on the design and synthesis of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives highlighted the importance of structural modifications in enhancing FLT3 inhibitory activity. Among these derivatives, some exhibited high potency against FLT3 mutants and induced significant cytotoxicity in MV4-11 cells, a model for AML . The findings suggest that similar structural frameworks could be explored for this compound.
Case Study 2: Structure–Activity Relationship (SAR)
Research on related azaspiro compounds has established SAR profiles that can guide future studies on this compound. Variations in substituents significantly affect biological activity, indicating that careful modification could enhance therapeutic efficacy .
Data Table: Biological Activity Overview
Q & A
Q. What factorial design parameters optimize spirocyclic amine synthesis?
Q. How are computational models used to predict SAR trends?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
